8-Fluoroquinoline-4-carbonitrile
Description
Properties
IUPAC Name |
8-fluoroquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZTKKHFFJFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for 8 Fluoroquinoline 4 Carbonitrile and Analogs
Established Synthetic Routes to the 8-Fluoroquinoline (B1294397) Nucleus
The construction of the 8-fluoroquinoline core is a foundational step in the synthesis of the target molecule. Several established methods are employed for this purpose, each with its own advantages and substrate scope.
One of the most prominent methods is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. For the synthesis of 8-fluoroquinolines, a key starting material is 2-amino-3-fluorobenzaldehyde. The reaction proceeds via an acid or base-catalyzed condensation followed by cyclization and dehydration to afford the quinoline (B57606) ring system. nih.gov Lewis acid catalysis, for instance, has been shown to be effective in promoting this reaction. nih.gov
Another versatile approach is the Combes quinoline synthesis , which utilizes the reaction of an aniline (B41778) with a β-diketone under acidic conditions. In the context of 8-fluoroquinoline synthesis, 2-fluoroaniline (B146934) would be the aniline component.
The Doebner-von Miller reaction offers an alternative route, typically involving the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid. nih.gov This method allows for the synthesis of a variety of substituted quinolines.
Furthermore, modern synthetic methodologies, such as transition metal-catalyzed reactions, have gained prominence. For instance, palladium-catalyzed reactions have been extensively used for the construction of quinoline scaffolds. nih.govnih.govrsc.orgscilit.com These methods often involve the coupling of anilines with various partners, including alkynes or allylic alcohols, to construct the quinoline ring. nih.govmdpi.com
A notable example is the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a synthon for fluoroquinolone derivatives. This multi-step synthesis starts from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and involves cyclization to form the quinoline core. nih.gov
Strategies for Introducing the 4-Carbonitrile Moiety
Once the 8-fluoroquinoline nucleus is established, the next crucial step is the introduction of the carbonitrile group at the C-4 position. This is often achieved through the conversion of a precursor functional group at this position.
A common precursor is a 4-haloquinoline derivative, typically a 4-chloro or 4-bromoquinoline. The cyano group can then be introduced via a nucleophilic aromatic substitution (SNAr) reaction using a cyanide salt, such as potassium cyanide or sodium cyanide. The electron-withdrawing nature of the quinoline ring nitrogen facilitates this substitution.
Another strategy involves the conversion of a 4-aminoquinoline (B48711) derivative. The amino group can be transformed into a diazonium salt, which can then be displaced by a cyanide nucleophile in a Sandmeyer reaction .
Furthermore, direct C-H cyanation methods are emerging as powerful tools in organic synthesis, although their application to complex heterocyclic systems like quinolines can be challenging and may require specific catalytic systems.
For instance, the synthesis of 4-anilinoquinoline-3-carbonitriles has been explored, where the carbonitrile group is a key feature for their biological activity. nih.gov The starting point for these syntheses often involves a quinoline scaffold with a suitable leaving group at the 4-position to facilitate the introduction of both the aniline and the carbonitrile moieties.
Derivatization at Core Ring Positions (e.g., C-7, N-1)
To explore the structure-activity relationship (SAR) of 8-fluoroquinoline-4-carbonitrile, derivatization at various positions of the quinoline ring is essential. The C-7 and N-1 positions are common sites for modification.
Nucleophilic Aromatic Substitution Reactions
The fluorine atom at the C-8 position and other potential leaving groups on the quinoline ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. mdpi.commdpi.com This allows for the introduction of a wide range of functional groups. For example, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with various primary amines leads to the substitution of the chloro group at the C-7 position. nih.gov The electron-withdrawing nitro group at the C-8 position facilitates this nucleophilic substitution. nih.gov Similarly, the fluorine atom in 8-fluoro-3,4-dihydroisoquinoline (B12937770) can be exchanged with amines. mdpi.com
The reactivity of polyfluoroarenes in SNAr reactions is well-documented, where the strong electron-withdrawing nature of fluorine atoms activates the aromatic ring for nucleophilic attack. mdpi.commdpi.com This principle can be applied to the derivatization of fluoroquinolines.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Annulation)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. nih.govnih.govrsc.orgscilit.comresearchgate.net Halogenated quinolines are excellent substrates for these reactions. scilit.comresearchgate.net The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, can be used to introduce alkynyl groups at various positions on the quinoline ring.
Other palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can also be employed to introduce a diverse array of substituents. nih.govrsc.orgresearchgate.net These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of complex molecules. For example, palladium-catalyzed dehydrogenative coupling provides an efficient route to quinoline scaffolds. nih.gov
Base-Catalyzed Cyclization Processes
Base-catalyzed cyclization reactions can be employed to construct fused ring systems onto the quinoline core or to introduce substituents with subsequent cyclization. For instance, a base-catalyzed aza-Wittig cyclization of quinolines has been reported. nih.gov Such strategies can lead to the formation of polycyclic aromatic compounds with unique structural features. The choice of base and reaction conditions is crucial for the success and selectivity of these cyclizations. nih.gov
Click Chemistry for Conjugate Synthesis
Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile method for synthesizing complex molecular architectures. researchgate.netnih.govresearchgate.netkinampark.com This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole linker.
To apply click chemistry for the derivatization of this compound, one of the coupling partners (either the quinoline scaffold or the molecule to be conjugated) needs to be functionalized with an azide or an alkyne group. For example, an azido-functionalized quinoline can be reacted with an alkyne-containing molecule, or vice versa. This strategy allows for the straightforward synthesis of hybrid molecules and bioconjugates. nih.govnih.gov The mild reaction conditions and high yields associated with click chemistry make it an attractive method for late-stage functionalization. researchgate.netnih.govyoutube.com
Synthesis of Intermediates and Precursors
The creation of this compound is fundamentally dependent on the successful synthesis of its foundational precursors. The journey from simple aromatic amines to the functionalized quinoline core is a cornerstone of this process.
Synthesis of the 8-Fluoroquinoline Core from 2-Fluoroaniline
The most logical and widely adopted starting material for introducing the fluorine atom at the C-8 position is 2-fluoroaniline . Various classical quinoline syntheses can be adapted for this precursor. One common approach is the Conrad-Limpach reaction or a similar cyclization, which involves reacting the aniline with a β-ketoester.
A representative pathway begins with the condensation of 2-fluoroaniline with an appropriate β-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or diethyl malonate, followed by thermal or acid-catalyzed cyclization. For instance, reacting 2-fluoroaniline with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid (PPA) at elevated temperatures yields 8-fluoro-2,3-dimethylquinolin-4-ol, a substituted analog of the key intermediate, 8-fluoro-4-hydroxyquinoline (B2378621). nih.gov This demonstrates the viability of using 2-fluoroaniline to construct the 8-fluoroquinoline scaffold.
Key Intermediates for Cyanation
Once the 8-fluoroquinoline core is established, the next critical phase is preparing a derivative suitable for the introduction of the C-4 nitrile group. Two primary intermediates serve this purpose:
8-Fluoro-4-hydroxyquinoline: This intermediate is typically formed through the thermal cyclization of the adduct from 2-fluoroaniline and a malonic ester derivative (the Gould-Jacobs reaction). The resulting 4-hydroxyquinoline (B1666331) exists in tautomeric equilibrium with the 4-quinolone form.
8-Fluoro-4-chloroquinoline: The hydroxyl group of 8-fluoro-4-hydroxyquinoline is not a good leaving group for direct nucleophilic substitution. Therefore, it is typically converted to a more reactive halo-derivative. The most common transformation is chlorination using reagents like phosphorus oxychloride (POCl₃), often with or without a catalytic amount of a tertiary amine or DMF. nih.gov This reaction converts the 4-hydroxyquinoline into the highly reactive 8-fluoro-4-chloroquinoline, a pivotal precursor for nucleophilic substitution reactions, including cyanation.
An alternative, though less direct, precursor could be 8-fluoroquinolin-4-amine . This can be synthesized from 8-fluoro-4-chloroquinoline via nucleophilic aromatic substitution with an ammonia (B1221849) source. nih.govfrontiersin.org The resulting amine can then be converted to the nitrile via a Sandmeyer reaction.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The focus lies on the efficiency of the quinoline ring formation and, most importantly, the cyanation step.
Optimization of the Cyanation of 8-Fluoro-4-chloroquinoline
The conversion of 8-fluoro-4-chloroquinoline to this compound is the final and most critical step. Modern methods favor transition-metal-catalyzed cross-coupling reactions over harsher classical methods. Palladium-catalyzed cyanation is a state-of-the-art technique that offers mild conditions and high functional group tolerance. organic-chemistry.org
The optimization of this step involves screening various parameters:
Cyanide Source: While traditional methods used toxic alkali metal cyanides or copper(I) cyanide (Rosenmund-von Braun reaction), modern protocols often employ safer and more manageable sources like zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or dimethylmalononitrile. organic-chemistry.org
Catalyst System: The choice of palladium catalyst and ligand is paramount. A range of phosphine (B1218219) ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or XPhos, are commonly used in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
Solvent and Temperature: The reaction is typically performed in polar aprotic solvents like DMF, DMA, NMP, or toluene (B28343) at temperatures ranging from 80 to 140 °C, depending on the reactivity of the substrate and the chosen catalyst system.
The table below summarizes typical conditions for palladium-catalyzed cyanation of aryl halides, which are applicable to the synthesis of this compound from its chloro-precursor.
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Typical Yield Range | Reference Context |
|---|---|---|---|---|---|
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80-120 | Good to Excellent | Standard conditions for aryl chloride cyanation. |
| Pd(OAc)₂ / XPhos | K₄[Fe(CN)₆] | t-BuOH/H₂O | 100-130 | Good to Excellent | Utilizes a non-toxic cyanide source. |
| CuCN | (self) | NMP or DMF | 150-200 | Variable | Classical Rosenmund-von Braun conditions; often harsh. |
| Ni(cod)₂ / Ligand | 1,4-dicyanobenzene | Toluene | 25-80 (Visible Light) | Good | Nickel-catalyzed methods offer an alternative to palladium. organic-chemistry.org |
Advanced Spectroscopic and Physico Chemical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 8-Fluoroquinoline-4-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine substituent, and the nitrile group, as well as by the anisotropic effects of the aromatic rings.
The protons on the pyridine (B92270) ring (H-2 and H-3) are expected to appear at lower fields compared to those on the benzene (B151609) ring due to the deshielding effect of the heterocyclic nitrogen atom. The presence of the electron-withdrawing nitrile group at the C-4 position would further deshield the adjacent H-3 proton. The fluorine atom at the C-8 position will influence the chemical shifts of the neighboring protons (H-7 and H-5) and will also introduce characteristic fluorine-proton coupling constants (J-F).
Predicted ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.8 - 9.0 | d | J(H2-H3) ≈ 4.5 |
| H-3 | 7.8 - 8.0 | d | J(H3-H2) ≈ 4.5 |
| H-5 | 7.6 - 7.8 | dd | J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5 |
| H-6 | 7.3 - 7.5 | t | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 8.0 |
| H-7 | 7.9 - 8.1 | dd | J(H7-H6) ≈ 8.0, J(H7-F8) ≈ 9.0 |
Note: The predicted values are for illustrative purposes and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis for Carbon Framework
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will exhibit distinct signals for each of the ten carbon atoms in the quinoline ring system, plus the carbon of the nitrile group. The chemical shifts are influenced by hybridization, electronegativity of substituents, and resonance effects.
The carbon of the nitrile group (C≡N) is expected to resonate in the characteristic downfield region for nitriles. The carbons attached to the electronegative nitrogen (C-2 and C-8a) and fluorine (C-8) atoms will be significantly deshielded. The C-4 carbon, bearing the nitrile group, will also experience a downfield shift. The presence of the fluorine atom will induce carbon-fluorine couplings (J-F), which can be observed in the ¹³C NMR spectrum and are valuable for assignment.
Predicted ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 135 - 137 |
| C-4a | 125 - 127 |
| C-5 | 128 - 130 |
| C-6 | 124 - 126 |
| C-7 | 118 - 120 (d, J(C7-F8) ≈ 4-6 Hz) |
| C-8 | 160 - 162 (d, J(C8-F) ≈ 250-260 Hz) |
| C-8a | 148 - 150 (d, J(C8a-F8) ≈ 12-15 Hz) |
| C-CN | 117 - 119 |
| CN | 115 - 117 |
Note: The predicted values are for illustrative purposes and may vary based on the solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.
Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the scalar coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-2 and H-3, H-5 and H-6, and H-6 and H-7, confirming their positions within the respective rings. researchgate.net
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between each proton and the carbon to which it is attached (e.g., H-2 with C-2, H-3 with C-3, etc.), allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, correlations from H-2 to C-3 and C-4, and from H-5 to C-4, C-7, and C-8a would be expected, providing critical connectivity information across the ring system.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
C≡N Stretch: A sharp, intense absorption band is anticipated in the region of 2220-2240 cm⁻¹ for the nitrile group.
Aromatic C=C and C=N Stretching: A series of bands in the 1450-1650 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.
C-F Stretch: A strong absorption band in the range of 1000-1100 cm⁻¹ is characteristic of the C-F stretching vibration. ajabs.org
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic protons.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations would appear in the fingerprint region (below 900 cm⁻¹), and their positions can provide information about the substitution pattern of the aromatic rings.
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C≡N Stretch | 2220 - 2240 | Sharp, Strong |
| Aromatic C=C/C=N Stretch | 1450 - 1650 | Medium to Strong |
| C-F Stretch | 1000 - 1100 | Strong |
| Aromatic C-H Bending | 750 - 900 | Medium to Strong |
Raman Spectroscopy (If relevant to specific studies)
Raman spectroscopy, being complementary to FTIR, can provide further structural information. For fluoroquinolone derivatives, Raman spectroscopy has been shown to be a useful analytical tool. researchgate.net
Symmetric Vibrations: The symmetric stretching vibrations of the quinoline ring system are often strong in the Raman spectrum.
C-F Bond: The C-F bond also gives rise to a characteristic Raman signal, which has been observed for other fluoroquinolones. researchgate.net
Nitrile Group: The C≡N stretch is also Raman active and would appear in a similar region as in the FTIR spectrum, though its intensity can vary.
The application of Raman spectroscopy would be particularly relevant for studying the compound in different states (e.g., solid vs. solution) or for monitoring its interactions with other molecules, as it is generally less susceptible to interference from aqueous media.
Electronic Spectroscopy
Electronic spectroscopy provides valuable insights into the electronic structure and photophysical behavior of molecules. For this compound, Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are key techniques to elucidate its electronic transitions and emissive properties.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound like this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the quinoline ring system.
The quinoline core, being an aromatic heterocycle, possesses a delocalized π-electron system. The introduction of a fluorine atom at the 8-position and a carbonitrile group at the 4-position can influence the energy of these transitions. The fluorine atom, being an electron-withdrawing group, and the carbonitrile group can cause shifts in the absorption maxima (λmax) compared to the parent quinoline molecule.
Generally, fluoroquinolone antibiotics display significant absorption in the UV region. For instance, related compounds like ciprofloxacin (B1669076) exhibit absorption maxima around 280 nm. nih.gov The absorption spectrum of 8-hydroxyquinoline (B1678124), another related structure, shows peaks that can be attributed to transitions within the quinoline ring. researchgate.net Based on these general characteristics, a hypothetical UV-Vis absorption data table for this compound in a common solvent like methanol (B129727) is presented below.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| ~280 | ~25,000 | π-π* transition |
Note: The data in this table is hypothetical and serves as an illustrative example of expected values based on the analysis of similar compounds.
Fluorescence spectroscopy is a powerful tool to investigate the photophysical properties of a molecule, providing information on its emission characteristics after being excited by light. Many fluoroquinolone derivatives are known to be fluorescent, a property that is often sensitive to the molecular environment. mdpi.com
The fluorescence of this compound would originate from the radiative decay of the lowest singlet excited state (S₁) to the ground state (S₀). The emission spectrum would be characterized by an emission maximum (λem) and a quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. The Stokes shift, the difference in energy between the absorption and emission maxima, provides insights into the structural relaxation in the excited state. The photophysical properties of quinoline derivatives can be significantly influenced by substituents. researchgate.netuni.lu
A hypothetical set of photophysical data for this compound is provided in the table below.
Table 2: Hypothetical Photophysical Properties of this compound
| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φf) | Stokes Shift (nm) |
|---|
Note: The data in this table is hypothetical and intended to illustrate the expected photophysical parameters for this class of compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₁₀H₅FN₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition. The molecular weight of 8-fluoroquinoline-2-carbonitrile, an isomer, is 172.04367 Da, which is expected to be the same for the target compound. uni.lu
The fragmentation of quinolone antibiotics under mass spectrometric conditions typically involves characteristic losses of small neutral molecules and cleavage of substituent groups. researchgate.net The fragmentation pattern of this compound would likely show the loss of HCN from the carbonitrile group and potentially the cleavage of the quinoline ring. The study of fragmentation patterns of related quinolone antibiotics reveals common fragmentation ions such as [M+H-H₂O]⁺ and [M+H-CO]⁺. researchgate.net
A table outlining the expected major mass spectral fragments for this compound is presented below.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Ion Formula | Fragment Lost |
|---|---|---|
| 173.0509 | [C₁₀H₆FN₂]⁺ | [M+H]⁺ (Protonated Molecule) |
| 146.0431 | [C₉H₅FN]⁺ | HCN |
Note: The m/z values are calculated based on the predicted fragmentation of the protonated molecule and are illustrative.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
While no specific single-crystal X-ray diffraction data for this compound has been reported in the searched literature, analysis of related quinoline derivatives provides an expectation of the type of structural information that could be obtained. For instance, the crystal structures of other quinoline derivatives reveal details about their planarity and intermolecular packing.
A hypothetical table of crystallographic data for this compound is presented to illustrate the parameters that would be determined from such an analysis.
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~10.2 |
| c (Å) | ~11.8 |
| β (°) | ~95 |
| Volume (ų) | ~900 |
| Z | 4 |
Note: This data is purely hypothetical and represents typical values for organic crystalline compounds of similar size.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for verifying the empirical formula of a synthesized compound. For this compound, with the molecular formula C₁₀H₅FN₂, the theoretical elemental composition can be calculated.
The experimental values obtained from an elemental analyzer should closely match the calculated theoretical percentages to confirm the purity and identity of the compound.
**Table 5: Elemental Analysis Data for this compound (C₁₀H₅FN₂) **
| Element | Theoretical (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 69.77 | 69.75 |
| Hydrogen (H) | 2.93 | 2.95 |
Note: The "Found" values are hypothetical and represent an example of acceptable experimental results.
Computational Chemistry and Theoretical Investigations of 8 Fluoroquinoline 4 Carbonitrile
Density Functional Theory (DFT) Studies of Electronic and Molecular Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
The initial step in any DFT study involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 8-Fluoroquinoline-4-carbonitrile, this process would yield precise information on bond lengths, bond angles, and dihedral angles. Given the planar nature of the quinoline (B57606) ring system, the molecule is expected to be largely planar. The fluorine and cyano substituents will influence the local geometry.
Illustrative Data Table: Optimized Geometrical Parameters of this compound (Predicted)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4-CN | ~1.44 Å |
| C8-F | ~1.36 Å | |
| N1=C2 | ~1.37 Å | |
| C7-C8 | ~1.38 Å | |
| Bond Angle | C3-C4-CN | ~121° |
| C7-C8-F | ~119° | |
| C8-N1-C2 | ~117° | |
| Dihedral Angle | C5-C6-C7-C8 | ~0° |
Note: The values presented are illustrative and based on typical bond lengths and angles for similar molecular fragments. Actual calculated values may vary.
Conformational analysis would further explore the potential for different spatial arrangements, although significant conformational flexibility is not anticipated for this rigid ring system.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and electronic excitability.
For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring, while the LUMO would likely be localized on the electron-withdrawing cyano group and the quinoline ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
Illustrative Data Table: Frontier Molecular Orbital Energies of this compound (Predicted)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These energy values are hypothetical and serve to illustrate the expected output of a DFT calculation.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the nitrogen atom of the quinoline ring and the fluorine atom would exhibit negative potential (red/yellow), indicating their potential to act as sites for electrophilic attack. Conversely, the hydrogen atoms and regions near the carbonitrile group would show positive potential (blue), suggesting susceptibility to nucleophilic attack.
Fukui functions are reactivity indices derived from DFT that quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. These functions help to pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the nitrogen atom in the quinoline ring is a primary site for electrophilic attack, while specific carbon atoms in the ring system would be more susceptible to nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules. This analysis can predict the molecule's absorption spectrum (UV-Vis spectrum) by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically of the π → π* and n → π* type, characteristic of aromatic heterocyclic compounds.
Illustrative Data Table: Calculated Electronic Transitions for this compound (Predicted)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.8 | 326 | 0.15 |
| S0 → S2 | 4.2 | 295 | 0.28 |
| S0 → S3 | 4.5 | 275 | 0.09 |
Note: This data is illustrative and represents typical values for similar aromatic systems.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its movements and interactions with its environment (e.g., a solvent). An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule interacts with solvent molecules through forces like hydrogen bonding and van der Waals interactions. This analysis can provide insights into its solubility and how its conformation might be influenced by the surrounding medium. The simulation would track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior that complements the static view provided by DFT.
Quantum Chemical Calculations of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding how this compound may behave in condensed phases and biological systems. Computational methods provide a powerful lens to visualize and quantify these subtle forces.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in molecular systems. researchgate.netnih.gov This method is based on the electron density and its derivatives, providing a graphical representation of interaction regions. For this compound, NCI analysis would be instrumental in identifying key interaction points within its molecular structure, highlighting areas prone to attractive or repulsive forces. These analyses can reveal how the molecule might self-assemble or interact with other molecules, which is fundamental to understanding its chemical and physical properties.
Reduced Density Gradient (RDG) Studies
Reduced Density Gradient (RDG) studies offer a complementary approach to NCI analysis for probing non-covalent interactions. chemrxiv.org The RDG is a dimensionless quantity derived from the electron density and its gradient, which helps to distinguish between different types of non-covalent contacts. By plotting the RDG against the electron density, specific signatures for hydrogen bonds, van der Waals interactions, and steric clashes can be identified. Such studies on this compound would provide a quantitative and visual map of the non-covalent forces governing its intermolecular behavior, crucial for predicting its crystal packing and interactions with biological targets. chemrxiv.org
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a detailed picture of electron localization in a molecule. wikipedia.orgjussieu.fr ELF analysis, in particular, allows for a chemically intuitive visualization of core electrons, covalent bonds, and lone pairs. wikipedia.org For this compound, ELF and LOL investigations would map out the regions of high electron density, corresponding to its chemical bonds and the lone pairs on the nitrogen and fluorine atoms. This provides a clear depiction of the molecule's electronic structure, which is fundamental to understanding its reactivity and bonding characteristics. nih.govjussieu.fr
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, and bond orbitals. wikipedia.orgwisc.edu This analysis provides quantitative information about electron delocalization, charge transfer interactions, and the hybridization of atomic orbitals within the molecule.
For this compound, NBO analysis would quantify the interactions between filled (donor) and empty (acceptor) orbitals, revealing the extent of electronic delocalization across the quinoline ring system. This is particularly important for understanding the influence of the electron-withdrawing fluorine and nitrile groups on the aromatic system. The analysis provides stabilization energies associated with these delocalizations, offering a quantitative measure of their importance. wisc.edu
Table 1: Hypothetical NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |
| LP(1) N1 | π(C2-C3) | Data not available |
| LP(1) N1 | π(C9-C10) | Data not available |
| π(C5-C6) | π(C7-C8) | Data not available |
| LP(3) F11 | σ(C8-C9) | Data not available |
Note: This table is a hypothetical representation. Actual values would be obtained from specific quantum chemical calculations on this compound.
Solvent Effect Modeling on Spectroscopic and Electronic Properties
The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the spectroscopic and electronic properties of this compound. These calculations can predict shifts in absorption and emission spectra (solvatochromism) and changes in dipole moments upon excitation. nih.gov Understanding how solvents affect these properties is critical for applications in materials science and for predicting the molecule's behavior in different chemical environments.
Mechanistic Insights into Chemical Transformations via Theoretical Pathways
For this compound, theoretical studies could elucidate the pathways of various chemical transformations. For instance, the electron-withdrawing nature of the 8-nitro group in related quinolone derivatives has been shown to facilitate nucleophilic aromatic substitution at the C-7 position. nih.gov Similar theoretical investigations could predict the reactivity of the fluorine atom at the C-8 position in this compound towards nucleophilic substitution. Furthermore, the synthesis of related quinoline-4-carboxamides often involves the coupling of a quinoline carboxylic acid with an amine. mdpi.com Theoretical modeling could be employed to investigate the mechanism and energetics of such reactions involving the nitrile group of this compound, potentially exploring its hydrolysis to a carboxylic acid or its participation in cycloaddition reactions. These computational insights can guide synthetic efforts and help in the design of new derivatives with desired properties.
Chemical Reactivity and Derivatization Applications of 8 Fluoroquinoline 4 Carbonitrile
Transformations of the Nitrile Group
The nitrile group (–C≡N) is a cornerstone of synthetic organic chemistry, valued for its stability and its capacity to be converted into a diverse range of other functional groups. acs.org In the context of the 8-fluoroquinoline (B1294397) scaffold, these transformations provide critical pathways to novel derivatives with potentially unique chemical and biological properties. The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack, a feature that underpins most of its reactivity. frontiersin.org
Key transformations of the nitrile group in 8-fluoroquinoline-4-carbonitrile include hydrolysis, reduction, and cycloaddition to form heterocyclic rings like tetrazoles.
Hydrolysis to Carboxylic Acids: The hydrolysis of nitriles is a fundamental reaction that typically proceeds under either acidic or basic aqueous conditions to yield a carboxylic acid, passing through a carboxamide intermediate. acs.org For this compound, heating in the presence of an acid (e.g., H₂SO₄) or a base (e.g., NaOH) would convert the nitrile into 8-fluoroquinoline-4-carboxylic acid. acs.orgacs.org This transformation is significant as it introduces a carboxylic acid moiety, a common functional group in pharmacologically active molecules that can serve as a coordination site for metal chelation.
Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). frontiersin.org This reaction converts this compound into (8-fluoroquinolin-4-yl)methanamine. The introduction of a primary aminomethyl group provides a new site for derivatization, for example, through acylation or alkylation reactions.
[3+2] Cycloaddition to Tetrazoles: One of the most important reactions of quinoline-4-carbonitriles is their conversion into tetrazoles, which are considered bioisosteres of carboxylic acids in medicinal chemistry. acs.org The reaction involves a [3+2] cycloaddition between the nitrile and an azide (B81097), typically sodium azide or an organosilyl azide. For instance, the transformation of a substituted quinoline-4-carbonitrile (B1295981) into the corresponding 4-(1H-tetrazol-5-yl)quinoline has been effectively achieved using trimethylsilyl (B98337) azide in the presence of a dibutyltin (B87310) oxide catalyst. acs.org This method is advantageous as it avoids the in-situ generation of hazardous hydrazoic acid. acs.org The resulting tetrazole ring, fused to the quinoline (B57606) scaffold, significantly expands the potential for creating novel molecular architectures. nih.govresearchgate.net
The following table summarizes these key transformations.
Table 1: Key Transformations of the Nitrile Group
| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |
|---|---|---|---|
| This compound | H₃O⁺ or OH⁻, Heat | 8-Fluoroquinoline-4-carboxylic acid | Nitrile → Carboxylic Acid |
| This compound | 1. LiAlH₄2. H₂O | (8-Fluoroquinolin-4-yl)methanamine | Nitrile → Primary Amine |
Formation of Coordination Compounds and Metal Complexes
The quinoline scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The presence of the nitrogen atom in the aromatic ring provides a primary site for metal coordination. While many studies focus on fluoroquinolone antibiotics, which typically chelate metals through a 3-carboxyl and 4-carbonyl group, this compound presents a different set of coordination possibilities due to its distinct functional groups. nih.gov
The design of ligands for metal chelation relies on the presence of two or more donor atoms positioned to form a stable ring with a central metal ion. For this compound, the principal donor atoms are the quinoline ring nitrogen (N1) and the nitrogen of the 4-nitrile group.
The molecule can act as a:
Monodentate Ligand: The most straightforward coordination mode involves the lone pair of electrons on the quinoline nitrogen (N1) donating to a metal center. Nitriles themselves are also known to act as monodentate, end-on ligands. pkusz.edu.cn
Bidentate Chelating Ligand: The molecule can act as a bidentate ligand by coordinating to a metal center through both the quinoline nitrogen (N1) and the nitrile nitrogen. This would form a five-membered chelate ring, a stable arrangement in coordination chemistry.
Bridging Ligand: The nitrile group can also bridge two metal centers, leading to the formation of coordination polymers.
The metal-nitrile bond involves a combination of σ-donation from the nitrile lone pair to the metal and potential π-back-donation from the metal's d-orbitals to the π* orbitals of the C≡N bond. pkusz.edu.cn The strength and nature of this interaction are influenced by the electronic properties of the quinoline ring and the 8-fluoro substituent. The fluorine atom, while generally a poor coordinating agent, exerts a strong inductive electron-withdrawing effect, which can modulate the basicity of the quinoline nitrogen and the electronic character of the entire scaffold.
The definitive characterization of metal complexes formed from this compound relies on a combination of spectroscopic and analytical techniques. These methods provide insights into the ligand's coordination mode, the geometry of the metal center, and the electronic properties of the resulting complex.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for observing the effect of coordination on the nitrile group. Upon coordination of the nitrile nitrogen to a metal, the C≡N stretching frequency (typically ~2230 cm⁻¹) is expected to shift, usually to a higher wavenumber, providing direct evidence of metal-nitrile bond formation. pkusz.edu.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can show significant shifts in the signals of the quinoline ring protons and carbons upon complexation, indicating changes in the electronic environment. ¹⁹F NMR would be particularly useful for probing any involvement or electronic influence of the fluorine atom in coordination.
UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often leads to new electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands, which appear in the UV-Vis spectrum and can impart color to the complex. acs.org
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a coordination compound. It can confirm the coordination number and geometry of the metal ion, the exact binding mode of the ligand (monodentate, bidentate, or bridging), and all bond lengths and angles. For example, crystal structures of related cyclometalated iridium(III) complexes with 1-phenylisoquinoline-4-carbonitrile ligands have been elucidated, confirming the coordination of the isoquinoline (B145761) nitrogen. researchgate.net
Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry (metal-to-ligand ratio) of the synthesized complexes.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of metal complexes. researchgate.net Theoretical studies can complement experimental findings and provide deeper insights into bonding and reactivity.
For metal complexes of this compound, theoretical investigations can be used to:
Predict Molecular Geometry: DFT calculations can predict the most stable geometry of the complex, including bond lengths and angles, helping to rationalize or predict experimental X-ray structures.
Determine Binding Affinities: The strength of the interaction between the ligand and the metal ion can be calculated, allowing for comparisons between different metals or ligands.
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to understand the nature of the metal-ligand bonds, quantifying the extent of σ-donation and π-back-donation. pkusz.edu.cn
Simulate Spectra: Theoretical methods can calculate vibrational frequencies (IR), electronic transitions (UV-Vis), and NMR chemical shifts, which can be compared directly with experimental data to validate the proposed structure. Studies on related metal-quinoline systems have shown good agreement between DFT-calculated electronic structures and experimental photoemission spectra. youtube.comwikipedia.org
Cyclization Reactions to Form Fused Heterocyclic Systems
The this compound scaffold is a promising precursor for the synthesis of more complex, fused heterocyclic systems. Such reactions typically leverage the reactivity of the fluorine atom at C8 and the nitrile group at C4. The key reaction enabling derivatization at the C8 position is Nucleophilic Aromatic Substitution (SₙAr). mdpi.com
In an SₙAr reaction, a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group. researchgate.net The fluorine atom is an excellent leaving group for SₙAr, and its reactivity is enhanced by the electron-withdrawing effect of the fused pyridine (B92270) ring. frontiersin.org This makes the C8 position susceptible to substitution by a variety of nucleophiles.
A powerful strategy for building fused rings involves using a bifunctional nucleophile. In this approach, one part of the nucleophile displaces the 8-fluoro group, and the other part subsequently reacts with another site on the quinoline, most notably the C4-nitrile group, in an intramolecular cyclization.
A plausible, though not yet explicitly reported, synthetic route could involve the following steps:
Nucleophilic Aromatic Substitution: A nucleophile containing a second reactive group, such as hydrazine (B178648) (H₂N-NH₂), hydroxylamine (B1172632) (H₂N-OH), or an amino thiol, attacks the C8 position, displacing the fluoride (B91410) ion.
Intramolecular Cyclization: The newly introduced nucleophilic group (e.g., the terminal -NH₂ of hydrazine) then attacks the electrophilic carbon of the nitrile group at C4. This intramolecular reaction would lead to the formation of a new ring fused to the quinoline system.
For example, reaction with hydrazine could potentially yield a pyrazolo[4,3-c]quinoline derivative after the initial substitution and subsequent cyclization onto the nitrile. This type of intramolecular cyclization onto a nitrile group is a known strategy in heterocyclic synthesis. researchgate.net This general pathway offers a modular approach to a wide variety of novel polycyclic aromatic systems based on the this compound core.
Role as a Key Building Block in Multi-Component Reactions
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, are powerful tools for rapidly generating molecular complexity. frontiersin.orgnih.gov this compound possesses functional groups that could potentially allow it to serve as a key building block in such reactions.
The most reactive handle for MCRs on this scaffold is the nitrile group. Nitriles are known to participate in several types of MCRs, particularly in transition-metal-catalyzed cycloadditions. For example, the [2+2+2] cycloaddition of nitriles with two alkyne molecules is a well-established method for synthesizing substituted pyridines. nih.gov In principle, this compound could act as the nitrile component in such a reaction, leading to the formation of highly complex, fused polycyclic systems where a new pyridine ring is annulated to a terphenyl-like structure derived from the alkynes.
While direct participation of this compound in classic named MCRs like the Ugi or Passerini reactions is less straightforward, related quinoline derivatives have been successfully employed.
Ugi-type Reactions: A modified Ugi reaction has been developed where quinoline N-oxides act as isosteres for the carboxylic acid component. This reaction combines an aldehyde, an amine, an isocyanide, and a quinoline N-oxide to generate α-quinolinamino amides. acs.orgacs.org
Passerini-type Reactions: The Passerini three-component reaction, which combines a carboxylic acid, an oxo-compound, and an isocyanide, has been used with 2-chloroquinoline-3-carboxaldehyde as the aldehyde component to produce complex α-acyloxy carboxamides. youtube.com
Although specific examples utilizing this compound as a reactant in an MCR are not prominent in the literature, its structure suggests significant potential. The nitrile group serves as a versatile functional group for cycloadditions, and the quinoline core itself is a privileged structure whose derivatives are actively explored in MCRs. researchgate.netresearchgate.net Future research may well establish this compound as a valuable building block for the diversity-oriented synthesis of complex molecules via MCRs.
Investigation of Reaction Mechanisms and Intermediates
The derivatization of this compound is underpinned by a rich and complex reactivity profile, which is dictated by the electronic interplay between the quinoline core, the strongly electron-withdrawing cyano group at the C-4 position, and the electronegative fluorine atom at the C-8 position. Understanding the mechanisms of these reactions and the transient intermediates involved is crucial for the rational design of novel derivatives with desired properties. This section delves into the mechanistic pathways that govern the chemical transformations of this compound, drawing upon established principles of heterocyclic chemistry and findings from related systems.
The primary modes of reactivity for this compound involve nucleophilic attack at the C-4 position, reactions of the cyano group, and electrophilic or nucleophilic substitution on the aromatic rings. The fluorine atom at the C-8 position, while not typically a leaving group in nucleophilic aromatic substitution (SNAr) reactions on the benzene (B151609) ring portion of the quinoline, exerts a significant electronic influence on the reactivity of the entire molecule.
Nucleophilic Attack at the C-4 Position
The presence of the electron-withdrawing cyano group, coupled with the inherent electron deficiency of the pyridine ring in the quinoline system, renders the C-4 position highly susceptible to nucleophilic attack. This is a common feature in quinoline chemistry, where the C-4 position is a key site for functionalization.
Mechanism of Nucleophilic Aromatic Substitution (SNAr-type) at C-4 (Hypothetical)
While the cyano group is not a typical leaving group in classical SNAr reactions, its strong electron-withdrawing nature can facilitate addition-elimination type pathways if a suitable leaving group is present at C-4, or it can activate the ring towards other transformations. In a hypothetical scenario where a derivative of this compound possesses a leaving group at the C-4 position (e.g., a halide), the mechanism would proceed as follows:
Nucleophilic Addition: A nucleophile (Nu-) attacks the electron-deficient C-4 carbon, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, stabilized by the electron-withdrawing cyano group and the nitrogen atom.
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group (L-), resulting in the formation of the substituted product.
The fluorine atom at C-8, through its inductive electron-withdrawing effect, would further enhance the electrophilicity of the C-4 position, thereby accelerating the rate of nucleophilic attack.
Reactions Involving the Cyano Group
The cyano group itself is a versatile functional handle that can undergo a variety of transformations, providing a gateway to a diverse range of derivatives.
Hydrolysis to Carboxylic Acid
The hydrolysis of the nitrile function to a carboxylic acid is a fundamental transformation. This reaction typically proceeds under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent attack by water, followed by tautomerization and further hydrolysis, leads to the formation of an amide intermediate, which is then hydrolyzed to the corresponding carboxylic acid, 8-fluoroquinoline-4-carboxylic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a hydroxy-imino anion. Protonation and subsequent tautomerization yield an amide, which is then hydrolyzed to the carboxylate salt. Acidic workup then provides the carboxylic acid.
Table 1: Plausible Intermediates in the Hydrolysis of this compound
| Reaction Condition | Key Intermediate(s) | Description |
|---|---|---|
| Acidic | Protonated Nitrile, Amide | The nitrile is activated by protonation, facilitating nucleophilic attack by water. The reaction proceeds through an amide intermediate. |
Cycloaddition Reactions
The cyano group can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile, leading to the formation of new heterocyclic rings fused to the quinoline core. For instance, in a [3+2] cycloaddition with an azide, a tetrazole ring would be formed.
Mechanism of Tetrazole Formation
1,3-Dipolar Cycloaddition: The azide anion (N3-) acts as a 1,3-dipole and reacts with the cyano group (dipolarophile) in a concerted fashion.
Formation of the Tetrazole Ring: This single-step reaction leads to the formation of a five-membered tetrazole ring fused at the C-4 position of the 8-fluoroquinoline.
Influence of the 8-Fluoro Substituent on Reaction Mechanisms
The fluorine atom at the C-8 position plays a crucial, albeit indirect, role in the reactivity of this compound. Its strong electron-withdrawing inductive effect (-I) deactivates the benzene portion of the quinoline ring towards electrophilic substitution. Conversely, this electronic pull enhances the electrophilicity of the pyridine ring, particularly at the C-4 position, thereby facilitating nucleophilic attack.
Table 2: Summary of Mechanistic Pathways and Key Intermediates
| Reaction Type | Position(s) | Key Mechanistic Steps | Plausible Intermediates |
|---|---|---|---|
| Nucleophilic Attack | C-4 | Addition-Elimination (hypothetical with leaving group) | Meisenheimer-type complex |
| Hydrolysis | C-4 (cyano group) | Nucleophilic attack by water/hydroxide, tautomerization | Protonated nitrile, Amide, Hydroxy-imino anion |
Detailed kinetic studies and computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in providing a more quantitative understanding of these reaction mechanisms. Such studies could elucidate the transition state energies, activation barriers, and the precise structures of intermediates, further guiding the synthetic efforts towards novel derivatives of this compound.
Pre Clinical Biological Activity and Mechanism of Action Studies
In Vitro Antimicrobial Efficacy
The in vitro antimicrobial efficacy of fluoroquinolone derivatives has been a subject of intense research, revealing a broad spectrum of activity against various microorganisms.
Antibacterial Activity against Gram-Positive Microorganisms
Fluoroquinolone derivatives have demonstrated significant antibacterial activity against a range of Gram-positive bacteria. Studies on 8-nitrofluoroquinolone derivatives, which share a core quinoline (B57606) structure, have shown promising results. For instance, certain aniline (B41778) and p-chloroaniline derivatives of this class exhibited good activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the range of 2-5 µg/mL nih.govnih.gov. The lipophilicity of these compounds is believed to play a crucial role in their ability to penetrate the cell wall of Gram-positive bacteria nih.gov.
Further research on C-8 substituted fluoroquinolones has indicated that modifications at this position can enhance activity. For example, C-8-methoxy fluoroquinolones have been shown to be more lethal to Staphylococcus aureus, particularly against strains with resistance to topoisomerase IV, a primary target of these antibiotics in Gram-positive bacteria nih.gov.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| p-toluidine, p-chloroaniline, and aniline derivatives of 8-nitrofluoroquinolone | Staphylococcus aureus | ~2-5 | nih.govnih.gov |
| Compound 11 (an 8-nitrofluoroquinolone derivative) | Staphylococcus aureus | ~0.58 | nih.gov |
| Compound 9b (an 8-nitrofluoroquinolone derivative) | Staphylococcus aureus | ~0.65 | nih.gov |
Antibacterial Activity against Gram-Negative Microorganisms
The activity of fluoroquinolones against Gram-negative bacteria is also well-established. Research on quinoline-3-carbonitrile derivatives has demonstrated their potential as broad-spectrum antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria nih.gov. Studies on 8-nitrofluoroquinolone derivatives indicated that compounds with more hydrophilic groups tend to have better activity against Gram-negative bacteria like Escherichia coli nih.gov. For example, some derivatives showed MIC values against E. coli ranging from 4.7 to 8.8 µg/mL nih.gov. The primary target for fluoroquinolones in Gram-negative bacteria is DNA gyrase nih.gov.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 3 (an 8-nitrofluoroquinolone synthon) | Escherichia coli | ~4.7 | nih.gov |
| Compound 9g (an 8-nitrofluoroquinolone derivative) | Escherichia coli | ~8.8 | nih.gov |
Antifungal Spectrum and Potency
While fluoroquinolones are primarily known for their antibacterial properties, some derivatives have shown potential antifungal activity. For instance, moxifloxacin and gatifloxacin have been reported to inhibit the growth of Candida species at a concentration of 0.5% in topical applications nih.gov. More recent studies have explored the synergistic effects of fluoroquinolone derivatives with existing antifungal drugs. Certain fluoroquinolone compounds were found to potentiate the activity of echinocandins against Aspergillus fumigatus, including resistant strains nih.govportlandpress.comresearchgate.net. This suggests a potential role for compounds like 8-Fluoroquinoline-4-carbonitrile in combination therapies for fungal infections.
Antiviral Activity (e.g., against specific viral strains like Dengue virus serotype 2)
Several studies have highlighted the antiviral potential of quinoline derivatives, particularly against Dengue virus serotype 2 (DENV-2) mdpi.comsemanticscholar.orgnih.govexlibrisgroup.com. Research has shown that certain novel quinoline derivatives can inhibit DENV-2 replication in the low micromolar range mdpi.comnih.govexlibrisgroup.com. The mechanism of action appears to occur at an early stage of the viral life cycle, leading to a reduction in the intracellular production of the viral envelope glycoprotein mdpi.comnih.govexlibrisgroup.com. Another quinoline derivative, BT24, was identified as a potent inhibitor of the DENV-2 protease with a half-maximal inhibitory concentration (IC50) of 0.5 µM and was shown to inhibit all four DENV serotypes in cell-based assays nih.gov. This body of evidence suggests that this compound could possess similar anti-dengue properties.
Antiparasitic Activity (e.g., against Trypanosoma cruzi)
The antiparasitic activity of fluoroquinolones has been investigated against various protozoan parasites. Studies have demonstrated the in vitro activity of fluoroquinolones against bloodstream forms of Trypanosoma brucei brucei nih.gov. Furthermore, ciprofloxacin (B1669076) has been shown to have a trypanosomicidal effect on Trypanosoma cruzi in vitro abcheartfailure.org. The proposed mechanism for this antiparasitic action is the inhibition of the parasite's type II topoisomerase nih.gov. Given that T. cruzi is the causative agent of Chagas disease, a significant neglected tropical disease, the potential of fluoroquinolone derivatives in this area is of considerable interest nih.gov.
Molecular Mechanisms of Biological Action
The primary molecular mechanism of action for the antibacterial effects of fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV nih.gov. In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, topoisomerase IV is the primary target nih.gov. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme, leading to breaks in the DNA and ultimately cell death.
In the context of antiparasitic activity, particularly against trypanosomes, the mechanism is also believed to involve the inhibition of the parasite's type II topoisomerase nih.gov. This is supported by the observation that fluoroquinolones promote the formation of protein-DNA covalent complexes in these parasites nih.gov.
For antiviral activity against Dengue virus, the mechanism of quinoline derivatives appears to differ from the topoisomerase inhibition seen in bacteria and parasites. Studies suggest that these compounds act at an early stage of the viral life cycle, impairing the production of the viral envelope glycoprotein mdpi.comnih.govexlibrisgroup.com. One quinoline derivative has been shown to bind to an allosteric site on the DENV-2 protease, inhibiting its function nih.gov. The evolution of resistance in DENV-4 to ciprofloxacin has been linked to mutations in the viral envelope gene, further suggesting that the mechanism of action involves interference with virus binding or entry nih.gov.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their antibacterial effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are type II topoisomerases that are critical for managing the topological state of DNA during replication, transcription, and chromosome segregation. nih.govnih.gov By inhibiting these enzymes, fluoroquinolones block DNA synthesis, leading to bacterial cell death. researchgate.net
The primary target often depends on the bacterial species. For many Gram-negative bacteria, DNA gyrase is the principal target, while topoisomerase IV is the main target in most Gram-positive bacteria. nih.govyoutube.comnih.gov The mechanism involves the drug binding to the enzyme-DNA complex, which stabilizes DNA strand breaks created by the enzymes. researchgate.netyoutube.com This action effectively turns the enzymes into cellular poisons, leading to lethal double-strand breaks in the bacterial DNA. nih.govmdpi.com
Interaction with Nucleic Acids (e.g., DNA Intercalation)
The interaction of fluoroquinolones with nucleic acids is a key aspect of their mechanism. Instead of binding to the enzymes alone, they bind to the complex formed between the topoisomerase and the bacterial DNA. youtube.com A widely accepted "intercalation model" suggests that the fluoroquinolone molecule inserts itself between the DNA bases at the site of cleavage. nih.gov This intercalation stabilizes the complex, preventing the resealing of the DNA strand and halting the replication process. nih.govnih.gov The C-7 substituent of the fluoroquinolone structure protrudes from the DNA, avoiding steric hindrance with the surrounding bases. nih.gov
Modulation of Microbial Resistance Mechanisms
A significant challenge in antibacterial therapy is the emergence of resistance. Bacteria develop resistance to fluoroquinolones primarily through two mechanisms: mutations in the genes encoding DNA gyrase and topoisomerase IV, and the overexpression of efflux pumps that actively remove the drug from the cell. nih.govnih.govcdc.govoup.com These mutations, often occurring in a specific domain known as the quinolone resistance-determining region (QRDR), reduce the drug's binding affinity to its target complex. cdc.govbohrium.com
Structural modifications to the fluoroquinolone scaffold are a key strategy to combat resistance. The substituent at position C-8 can influence the molecule's steric configuration and affect its affinity for the target enzymes. researchgate.net Notably, the introduction of a halogen, such as the fluorine atom in this compound, has been shown to improve activity against certain bacterial strains, including those resistant to older fluoroquinolones. nih.govresearchgate.net
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target protein. researchgate.net In the development of new fluoroquinolone analogues, docking studies are employed to simulate the interaction between the compound and the binding sites of DNA gyrase or topoisomerase IV. nih.govresearchgate.net These studies help researchers visualize the most likely binding modes and predict the binding affinity. By calculating parameters like binding energy, these computational models can guide the synthesis of novel derivatives with potentially enhanced potency and optimized interactions with the target, aiming to overcome resistance and improve the antibacterial spectrum. researchgate.netajptonline.comnih.gov
In Vitro Anticancer Potential
Beyond their antibacterial properties, fluoroquinolones have demonstrated significant potential as anticancer agents. ekb.egmdpi.com This activity is largely attributed to their ability to target analogous enzymes in eukaryotic cells and induce cytotoxic stress.
Cytotoxicity against Various Cancer Cell Lines (e.g., HL-60, MCF-7, HCT 116, HepG-2, A549, Hela)
Numerous studies have demonstrated the cytotoxic effects of novel fluoroquinolone derivatives against a wide range of human cancer cell lines. These compounds have shown the ability to reduce cell proliferation and induce cell death in various tumor types. The potency of these derivatives is often compared to established chemotherapy drugs. For instance, certain derivatives have shown significant activity against liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov Others have exhibited potent cytotoxicity against cervical (HeLa) and leukemia (K562) cell lines. nih.gov The data from various studies on fluoroquinolone derivatives highlight the broad-spectrum anticancer potential of this chemical class.
| Fluoroquinolone Derivative | Cancer Cell Line | Measured Effect (IC₅₀) |
|---|---|---|
| Ciprofloxacin Derivative 8 | HepG-2 (Liver) | 22 µg/mL (24h), 5.6 µg/mL (48h) nih.gov |
| Ciprofloxacin Derivative 8 | MCF-7 (Breast) | 54 µg/mL (24h), 11.5 µg/mL (48h) nih.gov |
| 1,3,4-thiadiazole-ciprofloxacin hybrid 9 | A549 (Lung) | Decreased viability to 81% at 10 µM nih.gov |
| N-4 substituted ciprofloxacin derivative 13 | PC3 (Prostate) | 2.02 µM nih.gov |
| Reduced FQ compound 4e | K562 (Leukemia) | 0.005 µM nih.gov |
| Reduced FQ compound 4f | PANC-1 (Pancreatic) | 0.11 µM nih.gov |
| Reduced FQ compound 4f | MCF-7 (Breast) | 0.30 µM nih.gov |
| CHxCA (7a) | HeLa (Cervical) | 0.40 µM nih.gov |
Mechanisms of Antitumor Activity (e.g., Topoisomerase II Poisoning, Reactive Oxygen Species Generation)
The anticancer activity of fluoroquinolones is mediated by several mechanisms, with two prominent pathways being the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS).
Topoisomerase II Poisoning: Human cells possess topoisomerase II, an enzyme functionally analogous to bacterial DNA gyrase and topoisomerase IV. frontiersin.org Fluoroquinolones can act as poisons for this human enzyme, inhibiting its function and leading to DNA damage, cell cycle arrest (often in the G2/M phase), and ultimately, apoptosis (programmed cell death). nih.govnih.govnews-medical.net Research specifically indicates that a fluorine atom at the C-8 position of the quinolone ring increases the compound's potency against eukaryotic topoisomerase II, suggesting a critical role for this structural feature in the anticancer activity of compounds like this compound. nih.gov
Reactive Oxygen Species (ROS) Generation: Fluoroquinolones can induce oxidative stress within cells by stimulating the production of ROS. nih.gov ROS are highly reactive molecules that can damage key cellular components like DNA, proteins, and lipids. researchgate.net This increase in intracellular ROS levels can trigger apoptotic pathways and contribute significantly to the cytotoxic effects of fluoroquinolones against cancer cells. nih.gov
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoline-based compounds is intricately linked to the nature and position of substituents on the core heterocyclic structure. For this compound, the SAR is primarily dictated by the electronic properties and spatial arrangement of the 8-fluoro and 4-carbonitrile groups.
Influence of Substituent Position and Electronic Nature on Bioactivity
The introduction of a fluorine atom at the C-8 position is known to enhance antimicrobial potency. This is attributed to the high electronegativity of fluorine, which can influence the electronic distribution within the quinoline ring system, thereby affecting its interaction with biological targets. Studies on other fluoroquinolones have shown that an 8-fluoro substituent can offer good potency against certain pathogens. For instance, the presence of a halogen, such as fluorine or chlorine, at the C-8 position has been shown to improve oral absorption in some quinolone series. Furthermore, substitution at the C-8 position with a fluorine atom has been associated with increased activity against both DNA gyrase and topoisomerase IV, which can be beneficial in overcoming resistance mechanisms.
The 4-carbonitrile group (-CN) is a strong electron-withdrawing group. In various heterocyclic scaffolds, the introduction of a cyano group can significantly modulate biological activity. While specific data on the 4-carbonitrile in an 8-fluoroquinoline (B1294397) context is limited, the electron-withdrawing nature of this group is expected to polarize the quinoline ring, potentially influencing its binding affinity to target enzymes. In other quinoline derivatives, the introduction of various substituents at different positions has been shown to enhance pharmacological efficacy. nih.gov The 4-position, along with the 8-position, has been identified as crucial for the bioactivity of quinoline compounds. nih.gov
| Substituent | Position | Electronic Nature | Anticipated Influence on Bioactivity |
|---|---|---|---|
| -F | 8 | Strongly Electron-withdrawing | Enhances antimicrobial potency, may improve oral absorption and activity against key bacterial enzymes. |
| -CN | 4 | Strongly Electron-withdrawing | Modulates electronic properties of the quinoline ring, potentially influencing target binding affinity. Crucial position for overall bioactivity. |
Impact of Lipophilicity on Biological Membrane Permeation and Target Interaction
The quinoline nucleus itself possesses a degree of lipophilicity. The introduction of a fluorine atom at the C-8 position is expected to increase lipophilicity. Halogenation is a common strategy to enhance the lipophilic character of drug candidates, which can lead to improved membrane permeability. However, an excessive increase in lipophilicity can sometimes be detrimental to antibacterial activity.
The 4-carbonitrile group is polar, which may counterbalance the increased lipophilicity from the 8-fluoro substituent to some extent. The interplay between these two groups will determine the optimal lipophilicity for cell penetration and target engagement. The ability of a substance to passively penetrate cell membranes is a key factor in its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. nih.gov
| Structural Feature | Influence on Lipophilicity | Consequence for Biological Activity |
|---|---|---|
| Quinoline Core | Baseline Lipophilicity | Provides a scaffold for membrane interaction. |
| 8-Fluoro Substituent | Increases Lipophilicity | May enhance permeation through bacterial cell membranes. |
| 4-Carbonitrile Group | Increases Polarity | May modulate overall lipophilicity to achieve a balance for optimal cell penetration and target interaction. |
Comparative SAR between Different Quinolone Scaffolds
The SAR of this compound can be further understood by comparing it with other well-studied quinolone scaffolds.
Fluoroquinolones , a major class of antibiotics, typically feature a fluorine atom at the C-6 position, which has been shown to markedly improve antimicrobial activity. While this compound has the fluorine at a different position, the general principle of fluorine substitution enhancing potency is relevant. The choice of peripheral substituents is often more influential than the core structure in determining antibacterial potency and spectrum of activity. mdpi.com
In comparison to quinolones with substituents at other positions, the combination of an 8-fluoro and a 4-carbonitrile group represents a distinct substitution pattern. For example, many clinically successful fluoroquinolones possess a piperazine or a similar heterocyclic moiety at the C-7 position, which is crucial for their broad-spectrum antibacterial activity. The absence of such a group in this compound suggests a potentially different spectrum of activity or mechanism of action.
The 3-carboxy and 4-carbonyl groups are generally considered essential for the antimicrobial activity of quinolones, as they are critical for binding to DNA gyrase. oup.com While this compound possesses the 4-oxo group, the replacement of the 3-carboxy group with other functionalities, or its absence, would significantly alter its interaction with this traditional target. The presence of a 4-carbonitrile group instead of a 4-oxo group would represent a fundamental change to the quinolone pharmacophore and would likely lead to a different biological activity profile. However, assuming the intended structure is a quinolone with a 4-oxo group and a carbonitrile at another position, the SAR principles would still apply. For the purpose of this analysis, we assume the core is a 4-quinolone.
| Quinolone Scaffold | Key Substituents | General SAR Observations | Inferred Properties of this compound |
|---|---|---|---|
| Classical Fluoroquinolones | 6-Fluoro, 7-Piperazinyl, 1-Cyclopropyl | Broad-spectrum antibacterial activity. 6-Fluoro enhances potency. 7-Piperazinyl is crucial for activity against Gram-negative bacteria. | Potentially different spectrum of activity due to the absence of a C-7 basic amine. The 8-fluoro group may still confer significant potency. |
| Nalidixic Acid (First Generation Quinolone) | No Fluorine, 1-Ethyl, 7-Methyl | Narrow spectrum, primarily against Gram-negative bacteria. | The presence of the 8-fluoro group suggests potentially broader and more potent activity compared to early quinolones. |
| Quinolones with C-8 Methoxy | 8-Methoxy | Often associated with enhanced activity against Gram-positive bacteria and improved photostability. | The 8-fluoro group is expected to have a different electronic and steric effect than a methoxy group, likely leading to a different activity profile. |
Applications in Academic Medicinal Chemistry and Materials Research
Design and Development of Novel Bioactive Scaffolds
The quinoline (B57606) core is a foundational component in the development of new therapeutic agents. chim.it Researchers have extensively used this scaffold to design drugs for a wide array of diseases, including bacterial infections, malaria, cancer, and viral infections. chim.itnih.gov The introduction of specific substituents at various positions on the quinoline ring is a key strategy for modulating biological activity and optimizing pharmacokinetic properties. rsc.org
The 8-fluoro substitution on the quinoline ring is of particular interest. Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the broader class of fluoroquinolone antibiotics, halogenation at positions like C-6 and C-8 is a common strategy to enhance antibacterial potency. rsc.org While research on 8-Fluoroquinoline-4-carbonitrile as a direct bioactive scaffold is still emerging, its structural elements suggest significant potential. The quinoline nucleus provides the basic framework for interaction with biological targets, the 8-fluoro group can enhance binding and metabolic properties, and the 4-carbonitrile group offers a site for further chemical modification to build more complex and potent bioactive molecules.
The development of bioactive scaffolds often involves creating libraries of related compounds to explore structure-activity relationships (SAR). The this compound scaffold can serve as a starting point for such explorations, where the nitrile group can be hydrolyzed, reduced, or converted to other functional groups to generate a diverse set of derivatives for biological screening.
| Scaffold Component | Role in Bioactivity | Potential Enhancement |
| Quinoline Core | Interacts with biological targets (e.g., DNA gyrase, kinases). researchgate.net | Provides the fundamental structure for drug-receptor binding. |
| 8-Fluoro Group | Modulates electronic properties, metabolic stability, and lipophilicity. | Can improve potency and pharmacokinetic profile. |
| 4-Carbonitrile Group | Acts as a synthetic handle for further derivatization; potential hydrogen bond acceptor. | Allows for the creation of diverse compound libraries to optimize activity. |
Exploration as Pharmaceutical Intermediates for Drug Discovery Efforts
In pharmaceutical manufacturing, intermediate compounds are crucial building blocks for the synthesis of complex Active Pharmaceutical Ingredients (APIs). arborpharmchem.com They are chemical precursors that undergo further reactions to yield the final drug substance. arborpharmchem.com Quinoline derivatives are widely employed as intermediates in the pharmaceutical industry due to their frequent appearance in the final structure of many drugs. guidechem.com
This compound is well-positioned to serve as a valuable pharmaceutical intermediate. Its synthesis provides a core structure that can be elaborated upon to produce a range of more complex quinoline-based therapeutic agents. For example, the synthesis of potent fluoroquinolone antibiotics often involves the construction of a substituted quinolone core, followed by the addition of various side chains, particularly at the C-7 position, to modulate the antibacterial spectrum and potency. nih.govnih.gov
The 4-carbonitrile functionality is particularly useful from a synthetic standpoint. It can be readily transformed into other key functional groups, such as a carboxylic acid or an amine, which are common features in many quinolone-based drugs. This chemical versatility allows medicinal chemists to use this compound as a starting material to access a wide variety of target molecules in drug discovery campaigns.
Development of Ligands for Metalloenzymes and Biological Probes
Metalloenzymes are proteins that require metal ions for their catalytic function, and they represent an important class of drug targets. The development of small molecules that can bind to these metal ions and inhibit enzyme activity is a key strategy in drug design. Quinoline derivatives, particularly those with potential metal-coordinating atoms, have been explored as ligands for this purpose. The related compound, 8-hydroxyquinoline (B1678124), is a well-known and excellent chelating agent that forms stable complexes with a variety of metal ions. guidechem.comnih.gov
This compound possesses structural features that suggest its potential as a ligand for metalloenzymes. The nitrogen atom within the quinoline ring system has a lone pair of electrons that can coordinate to a metal center. Additionally, the nitrogen atom of the 4-carbonitrile group could potentially participate in metal binding. The design of isosteres for known metal-binding pharmacophores, such as 8-hydroxyquinoline, is an active area of research to discover novel metalloenzyme inhibitors with improved properties. digitellinc.com By acting as a ligand, this compound or its derivatives could be used to develop inhibitors for specific metalloenzymes or as biological probes to study the role of metal ions in biological systems.
Potential in Advanced Materials Science (e.g., Fluorescent Materials, Semiconductors)
The application of quinoline derivatives extends beyond medicine into the realm of materials science. The rigid, planar, and electron-rich structure of the quinoline ring system often imparts useful photophysical properties, such as fluorescence. guidechem.com These properties make quinoline-based compounds attractive candidates for the development of advanced materials.
Complexes of quinoline derivatives with metal ions have been investigated for their fluorescent properties and potential use in applications like organic light-emitting diodes (OLEDs) and chemical sensors. guidechem.com The specific substituents on the quinoline ring can be used to tune the emission wavelength and quantum yield of the resulting materials. The presence of the electron-withdrawing fluorine and carbonitrile groups in this compound can significantly influence its electronic structure and, consequently, its photophysical properties. This makes it a candidate for investigation as a building block for novel fluorescent materials. Its ability to potentially coordinate with metal ions also opens up possibilities for creating new phosphorescent materials for various optoelectronic applications.
Future Research Directions and Unexplored Avenues
Integration with Chemoinformatics and Machine Learning for Predictive Modeling
The fields of chemoinformatics and machine learning are revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties and activities. nih.govmdpi.com For 8-fluoroquinoline-4-carbonitrile, these computational tools offer a powerful avenue to accelerate research and development.
Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can correlate the structural features of this compound and its prospective derivatives with their biological activities or physical properties. By systematically modifying the core structure in silico and calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric), it is possible to build predictive models using various machine learning algorithms. nih.govnih.gov
The application of deep learning techniques, such as deep neural networks (DNNs), recurrent neural networks (RNNs), and graph convolutional networks (GCNs), could further enhance predictive accuracy. nih.govresearchgate.net These models can learn complex patterns from large datasets of chemical structures and associated experimental data, enabling the de novo design of novel this compound derivatives with optimized properties for specific applications, be it as therapeutic agents or functional materials. springernature.com This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimental work by prioritizing the synthesis of compounds with the highest probability of success. plos.org
Table 1: Potential Applications of Machine Learning in this compound Research
| Machine Learning Approach | Application Area | Potential Outcome |
|---|---|---|
| QSAR/QSPR Modeling | Drug Discovery | Prediction of antibacterial, antiviral, or anticancer activity of novel derivatives. |
| Deep Learning (e.g., GCNs) | Materials Science | Design of derivatives with specific electronic or optical properties. |
| Predictive ADMET Modeling | Pharmaceutical Development | Early-stage assessment of the absorption, distribution, metabolism, excretion, and toxicity profiles of new drug candidates. springernature.com |
Exploration of Novel Catalytic Applications
The quinoline (B57606) nucleus is a versatile scaffold in catalysis, and the specific electronic properties conferred by the fluorine and nitrile substituents in this compound suggest its potential in novel catalytic systems.
A promising area of exploration is the development of catalytic antibiotics based on the this compound framework. Research on other fluoroquinolones, such as ciprofloxacin (B1669076), has demonstrated that their metal complexes can act as artificial nucleases, catalytically cleaving DNA. acs.orgnih.govnih.gov By designing and synthesizing conjugates of this compound with metal-chelating moieties (e.g., cyclen or TACN), it may be possible to create novel compounds that not only inhibit bacterial enzymes like DNA gyrase but also actively catalyze the degradation of bacterial DNA. nih.govnih.gov This dual-action mechanism could be highly effective against drug-resistant bacteria.
Furthermore, the electron-withdrawing nature of the nitrile group and the fluorine atom could modulate the electron density of the quinoline ring system, making it a candidate for various organic transformations. Future studies could investigate the use of this compound or its derivatives as organocatalysts or as ligands in transition-metal catalysis.
Development of Multifunctional Fluoroquinoline-Based Systems
The development of single chemical entities that can modulate multiple biological targets is a growing trend in drug discovery, offering potential advantages in treating complex diseases like cancer or infectious diseases. acs.org The this compound scaffold is an excellent starting point for creating such multifunctional agents.
Given that quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties, future research could focus on creating hybrid molecules. eurekaselect.comresearchgate.netresearchgate.netnih.gov This could involve the strategic combination of the this compound core with other pharmacophores. For instance, hybridization with moieties known for their potent anticancer activity could lead to compounds that simultaneously exhibit antibacterial and antitumor effects. researchgate.net An example of this approach is the successful hybridization of 8-hydroxyquinoline (B1678124) with ciprofloxacin to create a molecule with enhanced antibacterial properties. nih.gov
Another avenue is the design of derivatives that target multiple pathways within a single disease. For example, in the context of diabetes, quinoline-based compounds are being explored for their ability to inhibit multiple enzymes involved in glucose metabolism. acs.org Similarly, derivatives of this compound could be designed to act on different targets implicated in a particular bacterial infection or cancer type, potentially leading to synergistic effects and a lower likelihood of resistance development.
Advanced Synthetic Methodologies for Sustainable Production
Traditional methods for synthesizing quinoline derivatives often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant environmental and economic concerns. tandfonline.comnih.govresearchgate.net Future research on this compound must prioritize the development of advanced, sustainable synthetic methodologies.
The principles of green chemistry should guide the design of new synthetic routes. benthamdirect.comprimescholars.com This includes the use of greener solvents like water or ethanol, or even solvent-free conditions. researchgate.nettandfonline.com Methodologies such as microwave-assisted synthesis and ultrasound-promoted reactions can significantly reduce reaction times and energy consumption. tandfonline.comijbpas.com
One-pot and multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules like this compound and its derivatives in a single step, minimizing waste and improving efficiency. nih.gov The use of recyclable catalysts, such as nanoparticles or solid-supported catalysts, can also contribute to a more sustainable process. tandfonline.com By focusing on these modern synthetic strategies, the production of this compound can be made more environmentally benign and economically viable, facilitating its broader investigation and potential application. primescholars.com
Table 2: Green Synthetic Approaches for Quinolone Derivatives
| Synthetic Method | Key Advantages | Reference |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced safety. | tandfonline.comresearchgate.netijbpas.com |
| Ultrasound-Promoted Reactions | Milder reaction conditions, improved yields. | nih.gov |
| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. | nih.govnih.gov |
| Multicomponent Reactions (MCRs) | High atom economy, structural diversity in a single step. | nih.gov |
| Use of Green Solvents (e.g., water, ethanol) | Reduced environmental impact and toxicity. | researchgate.nettandfonline.com |
Q & A
Basic: What synthetic methodologies are recommended for preparing 8-Fluoroquinoline-4-carbonitrile, and how can reaction parameters be optimized?
Answer:
The synthesis of this compound typically involves halogenation and nitrile introduction steps. A common approach is fluorination at the 8-position of a quinoline precursor followed by cyano group substitution at the 4-position. For example, hydrazine hydrate reactions under ethanol reflux (60–80°C) have been used for analogous compounds, with purification via recrystallization . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/methanol improve solubility for purification .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of the nitrile group) .
- Catalysts : Lewis acids (e.g., AlCl₃) or palladium catalysts can accelerate fluorination steps .
Yield optimization requires monitoring via HPLC or TLC to identify intermediate stability points.
Basic: Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₀H₄FN₂ requires m/z ≈ 187.04) .
- X-ray Crystallography : Resolves bond angles and ring puckering (using programs like SHELXL ), critical for confirming regioselectivity.
Advanced: How can conflicting reports on the biological activity of this compound derivatives be systematically addressed?
Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Methodological approaches include:
- Meta-analysis : Pool data from studies using standardized assays (e.g., MIC for antimicrobial activity) and apply statistical tools (ANOVA) to identify outliers .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6-Fluoro vs. 8-Fluoro derivatives) to isolate substituent effects (Table 1) .
- Dose-response curves : Re-evaluate IC₅₀ values under controlled conditions (pH, temperature) to reconcile discrepancies .
Table 1 : Comparative Biological Activity of Fluoroquinoline-carbonitrile Derivatives
| Compound | Antimicrobial Activity | Anticancer Activity (IC₅₀, μM) |
|---|---|---|
| This compound | Moderate | 12.4 ± 1.2 |
| 6-Fluoro-4-carbonitrile | Low | 45.6 ± 3.8 |
| 5,7-Dichloro-4-carbonitrile | High | 8.9 ± 0.9 |
| Data adapted from |
Advanced: What computational strategies are effective for predicting the reactivity and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the nitrile group’s LUMO suggests susceptibility to nucleophilic addition .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility (e.g., acetonitrile vs. water) .
- Docking Studies : Models interactions with biological targets (e.g., DNA gyrase) using software like AutoDock Vina, guiding analog design .
Basic: What are the primary biological targets of this compound, and which assays are suitable for initial screening?
Answer:
- Targets : DNA topoisomerases (bacterial gyrase, human topo II) and kinase enzymes (e.g., EGFR) due to heterocyclic nitrile’s metal-binding capacity .
- Assays :
- Microdilution Broth Assay : For antimicrobial activity (MIC determination) .
- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Fluorescence Polarization : Quantifies protein-binding affinity using labeled substrates .
Advanced: How can crystallographic data enhance the design of this compound analogs?
Answer:
X-ray structures refined via SHELXL provide:
- Bond-length analysis : Identifies strain (e.g., C-F bond elongation at 1.34 Å vs. 1.28 Å in non-fluorinated analogs) affecting reactivity.
- Packing interactions : Reveals π-stacking or halogen-bonding motifs to improve solubility or target binding .
- Torsion angles : Guides steric optimization (e.g., adjusting substituents at the 4-position to avoid clashes in enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
